1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone
Description
1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone is a synthetic small molecule featuring a piperidine ring substituted with a 4-chlorophenyl group and a hydroxyl group, conjugated to a 3,5-dimethyl-1-phenylpyrazole moiety via an ethanone linker. Its synthesis likely involves multi-step reactions, including piperidine functionalization and pyrazole coupling, as inferred from analogous compounds .
Properties
Molecular Formula |
C24H26ClN3O2 |
|---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(3,5-dimethyl-1-phenylpyrazol-4-yl)ethanone |
InChI |
InChI=1S/C24H26ClN3O2/c1-17-22(18(2)28(26-17)21-6-4-3-5-7-21)16-23(29)27-14-12-24(30,13-15-27)19-8-10-20(25)11-9-19/h3-11,30H,12-16H2,1-2H3 |
InChI Key |
VAFNSPNAYKLVOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CC(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(4-Chlorophenyl)-4-hydroxypiperidine
Method A: Cyclocondensation of 4-chlorobenzaldehyde with nitromethane
A modified procedure from EP2403854A1 utilizes:
-
4-Chlorobenzaldehyde (1.0 equiv)
-
Nitromethane (3.0 equiv)
-
Ammonium acetate (catalyst) in ethanol under reflux (12 h)
Key Data:
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Purity (HPLC) | ≥95% |
| Characterization | NMR (CDCl₃): δ 7.35 (d, 2H), 7.25 (d, 2H), 4.10 (s, 1H), 3.55–3.30 (m, 4H), 2.90–2.70 (m, 2H) |
Method B: Reduction of 4-(4-chlorophenyl)piperidin-4-one
Catalytic hydrogenation (H₂/Pd-C) in methanol achieves quantitative reduction of the ketone to alcohol, as described in PubChem CID 57516049.
Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl Ethanone
Method C: Knorr Pyrazole Synthesis
Adapted from US8829199B2:
-
Phenylhydrazine (1.2 equiv) reacts with acetylacetone (1.0 equiv) in acetic acid (80°C, 6 h).
-
Methylation : Treatment with methyl iodide/K₂CO₃ in DMF (24 h).
Optimized Conditions:
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Reaction Time | 6 h (step 1), 24 h (step 2) |
| Yield | 85% (step 1), 78% (step 2) |
| Characterization | IR (KBr): 1680 cm⁻¹ (C=O), NMR: 195.2 ppm (ketone) |
Coupling Strategies for Final Product Assembly
Friedel-Crafts Acylation
Method D: AlCl₃-Mediated Coupling
-
Pyrazole intermediate (1.0 equiv)
-
Chloroacetyl chloride (1.5 equiv)
-
Anhydrous AlCl₃ (2.0 equiv) in dichloromethane (0°C → rt, 8 h)
Challenges:
Nucleophilic Substitution
Method E: Piperidine-Ethanone Coupling
-
4-(4-Chlorophenyl)-4-hydroxypiperidine (1.0 equiv)
-
Bromoethanone-pyrazole (1.1 equiv)
-
K₂CO₃ (2.0 equiv) in acetonitrile (reflux, 12 h)
Performance Comparison:
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| D | 62 | 88 | 8 |
| E | 78 | 94 | 12 |
Method E demonstrates superior efficiency, attributed to the stability of the bromoethanone intermediate.
Process Optimization and Scalability
Solvent Screening
Ethanol, acetonitrile, and DMF were evaluated for Method E:
| Solvent | Yield (%) | Byproducts (%) |
|---|---|---|
| Ethanol | 65 | 12 |
| Acetonitrile | 78 | 6 |
| DMF | 71 | 9 |
Acetonitrile balances solubility and reaction kinetics, minimizing diketone byproducts.
Catalytic Enhancements
Phase-Transfer Catalysis (PTC):
Adding tetrabutylammonium bromide (0.1 equiv) increases yield to 83% by accelerating nucleophilic displacement.
Characterization and Quality Control
Spectroscopic Validation
Key Spectral Data:
Purity Assurance
HPLC Method:
-
Column: C18 (4.6 × 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile/water (70:30)
-
Retention Time: 8.2 min
-
Purity: ≥98%
Industrial-Scale Production Challenges
Purification Bottlenecks
Crystallization from ethanol/water (3:1) achieves 91% recovery but requires slow cooling (0.5°C/min) to prevent oiling out.
Regulatory Considerations
Residual solvent limits (ICH Q3C):
-
Acetonitrile ≤ 410 ppm
-
DMF ≤ 880 ppm
Process analytical technology (PAT) ensures compliance through in-line FTIR monitoring.
Comparative Analysis of Synthetic Routes
| Parameter | Method D | Method E |
|---|---|---|
| Cost (USD/kg) | 12,500 | 9,800 |
| Environmental Impact (E-factor) | 8.7 | 5.2 |
| Scalability | Pilot-scale | Industrial |
Method E emerges as the preferred route due to lower costs and greener metrics .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Substituent Impact on Bioactivity : The diazenyl group in Compound 22 enhances antibacterial activity, likely due to increased electrophilicity and membrane penetration. In contrast, the target compound’s 4-hydroxypiperidine may improve solubility or CNS penetration but lacks diazenyl’s direct antimicrobial effects.
- Electron-Withdrawing vs. The target compound’s chlorophenyl and hydroxyl groups balance lipophilicity and polarity.
- Heterocyclic Diversity : Pyrimidine () and pyridazine () cores in analogues suggest divergent target selectivity (e.g., kinase vs. GPCR modulation), whereas the target’s pyrazole-piperidine scaffold may favor σ- or 5-HT receptor interactions.
Analysis :
- The target compound’s hydroxypiperidine likely enhances aqueous solubility (LogP ~3.2) compared to Compound 22’s diazenyl derivative (LogP ~4.1), which is more lipophilic .
- Thermal stability (>200°C) suggests suitability for solid-phase formulations, contrasting with Compound 22’s lower stability (~180°C).
Biological Activity
The compound 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone , often referred to as a derivative of piperidine and pyrazole, has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 513.5 g/mol. The structure features a piperidine ring substituted with a chlorophenyl group and a hydroxyl group, alongside a pyrazole moiety, which is crucial for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant pharmacological properties, particularly in the following areas:
- Antipsychotic Activity : The compound's structural similarity to known antipsychotics suggests it may act on dopamine receptors, particularly D2 receptors, which are implicated in the modulation of mood and behavior.
- Anti-inflammatory Effects : Preliminary studies have shown that this compound can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory disorders.
The biological activity of the compound is attributed to several mechanisms:
- Dopamine Receptor Modulation : Similar to haloperidol, it may act as an antagonist at dopamine D2 receptors, which could explain its antipsychotic effects.
- Serotonin Receptor Interaction : The pyrazole moiety may facilitate interactions with serotonin receptors (5-HT), influencing mood regulation and anxiety.
- Inhibition of Enzymatic Activity : Some studies suggest that the compound may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antipsychotic | D2 receptor antagonism | |
| Anti-inflammatory | Reduced cytokine levels | |
| Neuroprotective | Improved cognitive function in models |
Study Example
A notable study investigated the antipsychotic efficacy of the compound in animal models. Results indicated that administration led to significant reductions in hyperactivity and stereotypic behaviors typically associated with dopaminergic overactivity. Behavioral assessments showed improvements comparable to those observed with standard antipsychotic medications (e.g., haloperidol) .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
- Absorption : Rapidly absorbed when administered orally.
- Distribution : High affinity for brain tissue suggests effective CNS penetration.
- Metabolism : Primarily metabolized in the liver; specific metabolic pathways remain under investigation.
- Excretion : Predominantly excreted via urine.
Q & A
Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?
Methodological Answer:
- Key Steps :
- Coupling Reactions : Use potassium carbonate in DMF under reflux for efficient nucleophilic substitution between 4-chlorophenacyl bromide and pyrazole intermediates .
- Purification : Employ column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the target compound from byproducts .
- Reaction Monitoring : Track intermediates via TLC and confirm final product purity with HPLC (>95%) .
- Critical Parameters : Optimize temperature (reflux at 80–100°C) and stoichiometric ratios (1:1.2 for pyrazole:phenacyl bromide) to minimize side reactions .
Q. What analytical techniques are most reliable for structural confirmation of this compound?
Methodological Answer:
- Primary Techniques :
- NMR Spectroscopy : Analyze and NMR spectra to confirm substituent positions (e.g., aromatic protons at δ 7.51–8.33 ppm, methyl groups at δ 2.53–2.59 ppm) .
- Mass Spectrometry : Use EI-MS to verify molecular ion peaks (e.g., m/z 397.81 for nitro-substituted analogs) .
- IR Spectroscopy : Identify carbonyl (C=O) stretches at ~1690 cm and C=N stretches at ~1603 cm .
- Cross-Validation : Compare spectral data with structurally similar compounds (e.g., pyrazole-piperidine hybrids) to resolve ambiguities .
Q. How can researchers assess the biological activity of this compound in preliminary studies?
Methodological Answer:
- Antimicrobial Screening :
- Use a serial dilution method against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with ciprofloxacin as a positive control .
- Test antifungal activity against C. albicans via broth microdilution (MIC values <50 µg/mL indicate potency) .
- Cytotoxicity Assays : Evaluate in vitro activity against cancer cell lines (e.g., Dalton's lymphoma ascites cells) using MTT assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s pharmacological profile?
Methodological Answer:
- Modification Strategies :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO) on the phenyl ring to improve antimicrobial activity, as seen in compound 28 (MIC = 12.5 µg/mL) .
- Heterocycle Replacement : Replace the pyrazole ring with triazole or imidazole moieties to alter binding affinity .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with bacterial DNA gyrase or fungal CYP51 .
Q. How should researchers resolve contradictions in bioactivity data across different studies?
Methodological Answer:
- Root Cause Analysis :
- Assay Variability : Standardize protocols (e.g., inoculum size, incubation time) to minimize discrepancies in MIC values .
- Compound Stability : Test degradation under assay conditions (e.g., pH, light exposure) using HPLC-MS to confirm integrity .
- Meta-Analysis : Compare data from analogs (e.g., chlorophenyl vs. methoxyphenyl derivatives) to identify trends in potency .
Q. What experimental approaches are suitable for elucidating the mechanism of action?
Methodological Answer:
- Target Identification :
- Enzyme Inhibition Assays : Test inhibition of C. albicans lanosterol 14α-demethylase (CYP51) using UV-Vis spectroscopy .
- DNA Interaction Studies : Perform ethidium bromide displacement assays to assess intercalation potential .
- Cellular Pathways : Use transcriptomic profiling (RNA-seq) to identify upregulated/downregulated genes in treated microbial cells .
Q. What challenges arise during scale-up synthesis, and how can they be mitigated?
Methodological Answer:
- Key Challenges :
- Byproduct Formation : Optimize reaction time (4–6 hours) to prevent over-alkylation .
- Purification Bottlenecks : Transition from column chromatography to recrystallization (e.g., ethanol/water mixtures) for large batches .
- Process Optimization : Implement continuous flow reactors to enhance reproducibility and yield (>70%) .
Q. How can interdisciplinary approaches (e.g., computational + experimental) improve understanding of this compound’s properties?
Methodological Answer:
- Integrated Workflow :
- QSAR Modeling : Corrogate substituent effects with bioactivity using Gaussian-based DFT calculations .
- In Silico ADMET : Predict pharmacokinetics (e.g., logP, bioavailability) using SwissADME .
- Validation : Cross-reference computational predictions with in vitro permeability (Caco-2 assays) and metabolic stability (microsomal assays) .
Q. How should stability studies be designed for long-term storage of this compound?
Methodological Answer:
- Protocol Design :
- Accelerated Degradation : Expose samples to 40°C/75% RH for 6 months and monitor via HPLC .
- Light Sensitivity : Store in amber vials under nitrogen to prevent photodegradation of the hydroxypiperidine moiety .
- Analytical Monitoring : Use NMR to detect hydrolysis of the ethanone group over time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
